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Compound of Interest |

methyl2-bromo-6-methoxy-4-
Compound Name:
nitrobenzoate

CAS No.: 2168241-36-7
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Abstract & Strategic Analysis

Methyl 2-bromo-4-nitrobenzoate (CAS: 100959-22-6) is a high-value pharmacophore scaffold
used extensively in the synthesis of bioactive molecules, particularly as a precursor for
proteolysis targeting chimeras (PROTACS) and kinase inhibitors. Its structural utility lies in its
three orthogonal reactive handles:

o Methyl Ester: Serves as a masked carboxylic acid or electrophile for amidation.

» Aryl Bromide (C2): A sterically demanding but highly reactive site for palladium-catalyzed
cross-coupling (Suzuki, Buchwald-Hartwig).

e Nitro Group (C4): A latent aniline precursor, accessible via chemoselective reduction (e.g.,
SnClz, Fe/NHa4Cl).

Synthetic Strategy Selection

While Fischer esterification (MeOH/H2S0a4) is the standard for benzoic acids, the 2-bromo
substituent introduces significant steric hindrance at the carbonyl center. Consequently, the
Acid Chloride Method (SOCI2/MeOH) is the preferred protocol. This method generates the
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highly electrophilic acyl chloride intermediate in situ, driving the reaction to completion more
effectively than reversible acid-catalyzed equilibrium methods.

Core Protocol: Synthesis via In-Situ Acyl Chloride

This protocol details the conversion of 2-bromo-4-nitrobenzoic acid to its methyl ester.[1]

Materials & Reagents

Reagent MW ( g/mol ) Equiv.[2][3][4][5][6] Role

2-Bromo-4-
] ) ) 246.01 1.0 Substrate
nitrobenzoic acid

Thionyl Chloride

118.97 20-3.0 Activating Agent
(SOClL2)
Methanol (anhydrous)  32.04 Solvent Nucleophile/Solvent
DMF

73.09 0.05 (Cat.) Catalyst

(Dimethylformamide)

Experimental Procedure

Step 1: Activation

Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux
condenser fitted with a CaClz drying tube or N2 line.

o Charge the flask with 2-bromo-4-nitrobenzoic acid (5.0 g, 20.3 mmol) and anhydrous
Methanol (50 mL). The starting material may not fully dissolve initially.

e Cool the suspension to 0°C using an ice-water bath.

o Dropwise Addition: Add Thionyl Chloride (4.4 mL, 60.9 mmol, 3.0 equiv) slowly via a
pressure-equalizing dropping funnel or syringe over 15 minutes. Caution: Exothermic
reaction with vigorous gas evolution (HCI, SOz).

o (Optional) Add 2-3 drops of dry DMF to catalyze the formation of the acyl chloride species if
the reaction is sluggish.
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Step 2: Reaction 6. Remove the ice bath and allow the mixture to warm to room temperature
(RT). 7. Heat the reaction mixture to Reflux (65°C) for 3—5 hours. 8. Monitoring: Monitor
reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The starting acid (polar) should
disappear, replaced by the less polar ester spot (R_f ~ 0.6).

Step 3: Workup & Isolation 9. Concentrate the reaction mixture under reduced pressure
(Rotavap) to remove MeOH and excess SOCI2. Note: Use a base trap for the vacuum pump to
neutralize acidic fumes. 10. Redissolve the residue in Ethyl Acetate (EtOAc) (100 mL). 11.
Wash the organic phase sequentially with:

o Saturated NaHCOs (2 x 50 mL) — Critical to remove unreacted acid.
e Brine (1 x 50 mL).

e Dry the organic layer over anhydrous Naz2SOa, filter, and concentrate to dryness.
Step 4: Purification

e The crude product is typically obtained as a light yellow to off-white solid of sufficient purity
(>95%) for downstream use.

e Recrystallization (if needed): Dissolve in minimum hot MeOH or EtOAc/Hexane (1:4) and
cool to 4°C.

Yield & Properties[1][2][5][6][7][8][9]1[10][11]

« Expected Yield: 92-98% (approx. 5.1 g).

« Appearance: Light yellow solid.

e Melting Point: 82-86 °C.

Application Protocol: Suzuki-Miyaura Cross-
Coupling

This protocol demonstrates the utility of the C2-bromo handle, overcoming the steric hindrance
of the adjacent ester group.
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Reaction Scheme

Methyl 2-bromo-4-nitrobenzoate + Phenylboronic Acid

Biaryl Product

Experimental Procedure

e Setup: In a nitrogen-flushed reaction vial, combine:
o Methyl 2-bromo-4-nitrobenzoate (1.0 equiv)
o Phenylboronic acid (1.2 equiv)
o Pd(dppf)Clz-:CH2ClIz (0.05 equiv) — Preferred catalyst for sterically hindered aryl bromides.
o Cs2C0s3 (3.0 equiv) — Cesium bases often outperform Potassium in crowded systems.
e Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) (0.1 M concentration).
» Conditions: Seal the vial and heat to 90°C for 12—16 hours.

o Workup: Filter through a Celite pad, dilute with water, and extract with EtOAc. Purification via
flash chromatography (Hexanes/EtOAcC).

Quality Control & Validation Data

Confirm the identity of the synthesized product using the following spectroscopic data.

1H NMR Data (400 MHz, CDCl5)
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. s . . Structural
Shift (6 ppm) Multiplicity Integration Assignment .
Insight
Highly
Singlet (d, J~2 deshielded;
8.50 1H H-3
Hz) Ortho to both -
NO:2 and -Br.
Ortho to -NOz;
Doublet (J =8.4 Meta coupling to
8.21 1H H-5
Hz) H-3 often

unresolved.

Ortho to Ester;
Doublet (J =8.4

7.91 Ho) 1H H-6 Shielded relative
z
to H-5/H-3.
Characteristic
3.97 Singlet 3H -OCHs methyl ester
singlet.

Note: Data correlates with literature values (Snippet 1.1).

Workflow Visualization
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Caption: Step-by-step workflow for the acid-chloride mediated esterification.

Safety & Handling
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» Thionyl Chloride (SOCI2): Highly corrosive and reacts violently with water. All glassware must
be oven-dried. Perform all transfers in a fume hood.

» Nitro Compounds: While this specific ester is stable, nitroaromatics can be energetic. Avoid
heating dryness residues to extreme temperatures (>200°C).

o Methyl Ester: Potential alkylating agent (mild).[7] Wear nitrile gloves and eye protection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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